molecular formula C16H16BrN3O3 B5796918 [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate

Cat. No.: B5796918
M. Wt: 378.22 g/mol
InChI Key: HDPBCVYEOKIGKS-UHFFFAOYSA-N
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Description

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate is a complex organic compound that features a pyridine ring, a bromo-dimethylphenoxy group, and an amino-methylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate can undergo oxidation reactions, particularly at the amino-methylidene linkage, leading to the formation of imine or nitrile derivatives.

    Reduction: Reduction reactions can target the bromo-dimethylphenoxy group, potentially converting the bromo substituent to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromo-dimethylphenoxy group, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Hydroxy-dimethylphenoxy derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential antimicrobial properties.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amino-methylidene linkage can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate
  • [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-fluoro-3,5-dimethylphenoxy)acetate
  • [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-methyl-3,5-dimethylphenoxy)acetate

Uniqueness

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate is unique due to the presence of the bromo-dimethylphenoxy group, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O3/c1-10-7-12(8-11(2)15(10)17)22-9-14(21)23-20-16(18)13-5-3-4-6-19-13/h3-8H,9H2,1-2H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPBCVYEOKIGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)ON=C(C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)O/N=C(/C2=CC=CC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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